molecular formula C14H19N3O4 B1669971 Debacarb CAS No. 62732-91-6

Debacarb

Cat. No. B1669971
CAS RN: 62732-91-6
M. Wt: 293.32 g/mol
InChI Key: DNBMPXLFKQCOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debacarb is a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture . Debacarb is also a broad-spectrum fungicide .


Molecular Structure Analysis

The molecular formula of Debacarb is C14H19N3O4 . The average molecular mass is 293.318 g/mol . The structure includes a benzimidazole moiety and a carbamate ester .


Chemical Reactions Analysis

Debacarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .


Physical And Chemical Properties Analysis

Debacarb has a density of 1.3±0.1 g/cm3 . The index of refraction is 1.606 . It has 7 H bond acceptors and 2 H bond donors . It has 9 freely rotating bonds . The polar surface area is 85 Å2 . The molar volume is 229.8±3.0 cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Arboriculture & Urban Forestry Research .

Comprehensive and Detailed Summary of the Application

Debacarb is used as a fungicide to manage Diplodia Tip Blight disease in Austrian pines . This disease is caused by the fungal pathogen Diplodia pinea and is especially devastating to two-needled pines such as Austrian pine .

Detailed Description of the Methods of Application or Experimental Procedures

Treatments consisting of the fungicides oxycarboxin, debacarb, or tebuconazole or water were injected into the lower trunk and root flare of individual trees in a block of mature, diseased pines for 4 years .

Thorough Summary of the Results or Outcomes Obtained

The fungicide treatments did not significantly affect disease levels. The causal fungus could be isolated readily from diseased and symptomless shoots regardless of the treatment . In vitro fungicide tests showed that Diplodia pinea was very sensitive to tebuconazole and debacarb . The effective dose of debacarb needed to stop fungal growth occurred at 6 ppm .

Safety And Hazards

Debacarb is a neurotoxicant and an acetylcholinesterase inhibitor . It causes skin irritation and serious eye irritation . Proper safety measures should be taken while handling it .

Future Directions

The Environmental Protection Agency (EPA) has conducted draft human health and ecological risk assessments for the registration review of Debacarb . The aim is to ensure that each pesticide’s registration is based on current scientific and other knowledge, including its effects on human health and the environment .

properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBMPXLFKQCOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034228
Record name Debacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debacarb

CAS RN

62732-91-6
Record name Debacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62732-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Debacarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Debacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5034228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEBACARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Debacarb
Reactant of Route 2
Reactant of Route 2
Debacarb
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Debacarb
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Debacarb
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Debacarb
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Debacarb

Citations

For This Compound
53
Citations
JR Hartman, LJ Vaillancourt, JL Flowers… - Journal of …, 2009 - isaitalia.org
… pines were treated with the fungicides oxycarboxin, debacarb, tebuconazole, or water (control)… pinea was very sensitive to tebuconazole and debacarb based on in vitro fungicide tests. …
Number of citations: 16 www.isaitalia.org
M Raghunath, CL Viswanathan - Int. J. Pharm. Pharm. Sci, 2014 - scholar.archive.org
Benzimidazole, a simple heterocycle continues to hold promise to medicinal chemists. A vast number of compounds contain this scaffold and many of these have become blockbusters …
Number of citations: 17 scholar.archive.org
JS Mayorquin, JD Carrillo, M Twizeyimana… - Plant …, 2018 - Am Phytopath Society
… that the combination product of carbendazim and debacarb is retained after 1 year of … , nor is it known whether carbendazim or debacarb is responsible for the fungal inhibition observed …
Number of citations: 25 apsjournals.apsnet.org
KL Quello, KS Chapman, JL Beckerman - Plant disease, 2010 - Am Phytopath Society
Venturia inaequalis, the causal agent of apple scab, infects both commercial apples and ornamental crabapples. We found four classes of benzimidazole fungicide sensitivity in the …
Number of citations: 31 apsjournals.apsnet.org
JS Mayorquin, JD Carrillo, M Twizeyimana… - …, 2017 - researchgate.net
… the field study, emamectin benzoate treated trees were found to have significantly reduced shot hole borer attacks compared to untreated trees in addition to trees treated with debacarb …
Number of citations: 0 www.researchgate.net
A Özdemir, G Turan-Zitouni… - Journal of Enzyme …, 2010 - Taylor & Francis
The synthesis of a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives was obtained by reacting 1-(chloroacetyl)-3,5-diaryl-pyrazolines with 2-…
Number of citations: 51 www.tandfonline.com
JJ Doccola, JJ Aiken, M Waindle… - Arboriculture & Urban …, 2020 - academia.edu
… conazole and propiconazole are triazoles; whereas thiabendazole and debacarb are benzimidazole fungicides. Propiconazole is a broad spectrum fungicide that acts to inhibit the …
Number of citations: 3 www.academia.edu
Y Özkay, Y Tunalı, H Karaca, İ Işıkdağ - Archives of pharmacal research, 2011 - Springer
Due to antimicrobial importance of benzimidazoles and hydrazones, some benzimidazolehydrazone compounds were synthesized to screen their antimicrobial activity. Structures of the …
Number of citations: 60 link.springer.com
H Karaca Gençer, U Acar Çevik, S Levent, BN Sağlık… - Molecules, 2017 - mdpi.com
Owing to the growing need for antifungal agents, we synthesized a new series 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(…
Number of citations: 56 www.mdpi.com
Y Özkay, Y Tunalı, H Karaca, İ Işıkdağ - Archiv der Pharmazie, 2011 - Wiley Online Library
In the present study a new series of benzimidazole derivatives bearing various (benz)azolylthio moieties were synthesized so as to investigate their antimicrobial activity. Structures of …
Number of citations: 29 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.